2-(Propan-2-yloxy)pyridin-3-ol
Description
2-(Propan-2-yloxy)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 and an isopropoxy group at position 2. Its molecular formula is C₈H₁₁NO₂, with a molar mass of 153.18 g/mol (calculated). The compound's structural features include:
Properties
IUPAC Name |
2-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPFESCTCGDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)pyridin-3-ol typically involves the reaction of pyridin-3-ol with isopropyl alcohol in the presence of a suitable catalyst. One common method is the O-alkylation of pyridin-3-ol using isopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(Propan-2-yloxy)pyridin-3-ol are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it into different pyridine derivatives with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of pyridine derivatives with different functional groups .
Scientific Research Applications
2-(Propan-2-yloxy)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The isopropoxy group in the target compound contributes to higher lipophilicity (logP ~1.5 estimated) compared to analogs like 2-(2-hydroxyethoxy)pyridin-3-ol, where the polar hydroxyethoxy group increases hydrophilicity . The amino group in 2-aminopyridin-3-ol significantly enhances water solubility due to its basic nature and hydrogen-bonding capacity .
Fluorine in 3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol improves metabolic stability and membrane permeability, a common strategy in drug design .
Biological Activity
2-(Propan-2-yloxy)pyridin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 2-(Propan-2-yloxy)pyridin-3-ol features a pyridine ring substituted with a propan-2-yloxy group at the third position. This specific substitution pattern is believed to influence its chemical reactivity and biological activity, making it a valuable candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that 2-(Propan-2-yloxy)pyridin-3-ol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of 2-(Propan-2-yloxy)pyridin-3-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have demonstrated that 2-(Propan-2-yloxy)pyridin-3-ol can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of 2-(Propan-2-yloxy)pyridin-3-ol
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 20 |
| A549 (Lung) | 25 |
The biological activity of 2-(Propan-2-yloxy)pyridin-3-ol is attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of various enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit topoisomerase activity, which is essential for DNA replication in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics explored the antimicrobial activity of several pyridine derivatives, including 2-(Propan-2-yloxy)pyridin-3-ol. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
- Cancer Cell Line Studies : In a research article in Cancer Letters, the effects of 2-(Propan-2-yloxy)pyridin-3-ol on MCF-7 breast cancer cells were evaluated. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a potential therapeutic role in breast cancer treatment.
Comparative Analysis
To understand the uniqueness of 2-(Propan-2-yloxy)pyridin-3-ol, it is useful to compare it with similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 2-(Pyridin-2-yloxy)pyridine | Moderate | Low | Different substitution pattern |
| 2-(Propan-2-yloxy)pyridine | High | High | Unique propan-2-yloxy group |
| 4-(Propan-2-yloxy)pyridine | Low | Moderate | Different position on the pyridine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
